molecular formula C5H6ClN3OS2 B1608960 2-chloro-N-(5-methylsulfanyl-1,2,4-thiadiazol-3-yl)acetamide CAS No. 78429-98-8

2-chloro-N-(5-methylsulfanyl-1,2,4-thiadiazol-3-yl)acetamide

Cat. No.: B1608960
CAS No.: 78429-98-8
M. Wt: 223.7 g/mol
InChI Key: UWBBMLMYQAUXAR-UHFFFAOYSA-N
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Description

2-chloro-N-(5-methylsulfanyl-1,2,4-thiadiazol-3-yl)acetamide is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloro group, a methylsulfanyl group, and an acetamide group attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-methylsulfanyl-1,2,4-thiadiazol-3-yl)acetamide typically involves the reaction of 2-chloroacetyl chloride with 5-(methylsulfanyl)-1,2,4-thiadiazole-3-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-5°C to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-methylsulfanyl-1,2,4-thiadiazol-3-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The acetamide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate in solvents like acetic acid or methanol.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

    Substitution Reactions: Formation of substituted thiadiazoles with various functional groups.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

    Reduction Reactions: Formation of amines.

Scientific Research Applications

2-chloro-N-(5-methylsulfanyl-1,2,4-thiadiazol-3-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. The presence of the thiadiazole ring is known to enhance biological activity.

    Agriculture: It is studied for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain plant pathogens.

    Materials Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-methylsulfanyl-1,2,4-thiadiazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit the activity of enzymes or proteins essential for the survival of pathogens or cancer cells. The thiadiazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and coordination with metal ions, leading to the disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2-methylsulfanyl-pyrimidin-5-yl)-acetamide
  • 2-Chloro-5-(methylsulfanyl)benzamide
  • 2-Chloro-N-(2-methyl-5-sulfamoylphenyl)-5-(methylsulfanyl)benzamide

Uniqueness

2-chloro-N-(5-methylsulfanyl-1,2,4-thiadiazol-3-yl)acetamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. The combination of the chloro, methylsulfanyl, and acetamide groups on the thiadiazole ring enhances its reactivity and potential for diverse applications compared to similar compounds with different heterocyclic rings or substituents.

Properties

CAS No.

78429-98-8

Molecular Formula

C5H6ClN3OS2

Molecular Weight

223.7 g/mol

IUPAC Name

2-chloro-N-(5-methylsulfanyl-1,2,4-thiadiazol-3-yl)acetamide

InChI

InChI=1S/C5H6ClN3OS2/c1-11-5-8-4(9-12-5)7-3(10)2-6/h2H2,1H3,(H,7,9,10)

InChI Key

UWBBMLMYQAUXAR-UHFFFAOYSA-N

SMILES

CSC1=NC(=NS1)NC(=O)CCl

Canonical SMILES

CSC1=NC(=NS1)NC(=O)CCl

Origin of Product

United States

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